1-(5-Iodopyrimidin-4-yl)piperidin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12IN3O |
|---|---|
Molecular Weight |
305.12 g/mol |
IUPAC Name |
1-(5-iodopyrimidin-4-yl)piperidin-3-ol |
InChI |
InChI=1S/C9H12IN3O/c10-8-4-11-6-12-9(8)13-3-1-2-7(14)5-13/h4,6-7,14H,1-3,5H2 |
InChI Key |
RTTADHUWQJHFNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC=C2I)O |
Origin of Product |
United States |
Advanced Chemical Reactivity Studies of 1 5 Iodopyrimidin 4 Yl Piperidin 3 Ol
Reactivity of the 5-Iodo Substituent on the Pyrimidine (B1678525) Ring
The presence of an iodine atom at the 5-position of the pyrimidine ring is a key feature that dictates a significant portion of the molecule's reactivity. The carbon-iodine (C-I) bond is the least stable among the carbon-halogen bonds, rendering it susceptible to a variety of transformations. nih.gov
Nucleophilic Aromatic Substitution Pathways
Aromatic rings, such as the pyrimidine core, can undergo nucleophilic aromatic substitution (SNAr), a process where a nucleophile displaces a leaving group. researchgate.net The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic attack. The reactivity of halopyrimidines in SNAr reactions is well-documented, with the general trend for the leaving group ability being I > Br > Cl > F.
While the 5-position of the pyrimidine ring is less activated towards SNAr compared to the 2-, 4-, and 6-positions, the reaction can still proceed, particularly with potent nucleophiles and under forcing conditions. The reaction mechanism typically involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the iodide ion. mdpi.com
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent | Conditions | Expected Product |
|---|---|---|---|
| Amine | R-NH2 | Heat, Base | 1-(5-Aminopyrimidin-4-yl)piperidin-3-ol |
| Alkoxide | R-ONa | Heat | 1-(5-Alkoxypyrimidin-4-yl)piperidin-3-ol |
| Thiolate | R-SNa | Heat | 1-(5-(Alkylthio)pyrimidin-4-yl)piperidin-3-ol |
Palladium-Catalyzed and Other Cross-Coupling Functionalizations at the C-I Bond
The C-I bond is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions are particularly prevalent in this context.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. ias.ac.inmdpi.com This methodology allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 5-position of the pyrimidine ring.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl iodide with a primary or secondary amine. wikipedia.orglibretexts.org This is a versatile method for introducing diverse amino functionalities.
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govorganic-chemistry.org It is a valuable tool for the synthesis of arylethynyl derivatives.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a new C-C bond, leading to the formation of substituted alkenes. organic-chemistry.orglibretexts.org
Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Base | Expected Product |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)2 | Pd(PPh3)4 | K2CO3 | 1-(5-Arylpyrimidin-4-yl)piperidin-3-ol |
| Buchwald-Hartwig | R-NH2 | Pd2(dba)3, Ligand | NaOt-Bu | 1-(5-(Arylamino)pyrimidin-4-yl)piperidin-3-ol |
| Sonogashira | R-C≡CH | PdCl2(PPh3)2, CuI | Et3N | 1-(5-(Alkynyl)pyrimidin-4-yl)piperidin-3-ol |
Halogen Exchange Reactions and Reductive Dehalogenation
The iodo substituent can be replaced by other halogens through halogen exchange reactions, often catalyzed by copper or nickel salts. wikipedia.orgresearchgate.net This can be useful for modulating the reactivity of the pyrimidine ring. Furthermore, the C-I bond can be cleaved through reductive dehalogenation, replacing the iodine atom with a hydrogen atom. This can be achieved using various reducing agents, including catalytic hydrogenation or metal-based reducing systems. libretexts.orgresearchgate.net
Chemical Transformations of the Piperidine (B6355638) Ring and its Hydroxyl Group
The piperidine ring and its C3-hydroxyl group provide additional sites for chemical modification, allowing for further diversification of the molecular scaffold.
Functional Group Interconversions of the C3-Hydroxyl
The secondary hydroxyl group on the piperidine ring is a versatile functional handle that can be transformed into a variety of other groups.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(5-iodopyrimidin-4-yl)piperidin-3-one, using a range of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.
Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis).
Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles to introduce new functionalities at the C3 position.
Table 3: Transformations of the C3-Hydroxyl Group
| Reaction Type | Reagent | Conditions | Expected Product |
|---|---|---|---|
| Oxidation | PCC | CH2Cl2 | 1-(5-Iodopyrimidin-4-yl)piperidin-3-one |
| Esterification | Acetic Anhydride | Pyridine (B92270) | 1-(5-Iodopyrimidin-4-yl)piperidin-3-yl acetate |
| Etherification | CH3I, NaH | THF | 1-(5-Iodopyrimidin-4-yl)-3-methoxypiperidine |
Nitrogen Reactivity and Derivatization of the Piperidine Amine
The secondary amine within the piperidine ring is a nucleophilic center that can participate in a variety of reactions.
N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. This allows for the introduction of a wide range of substituents on the nitrogen atom. ias.ac.in
N-Acylation: Acylation of the piperidine nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. researchgate.net This is a common strategy for modifying the properties of the piperidine moiety. nih.gov
N-Arylation: While the piperidine nitrogen is already arylated with the pyrimidine ring, further arylation is generally not feasible under standard conditions.
Table 4: Derivatization of the Piperidine Nitrogen
| Reaction Type | Reagent | Conditions | Expected Product |
|---|---|---|---|
| N-Alkylation | R-X | Base | 1-(5-Iodopyrimidin-4-yl)-1-alkylpiperidin-3-ol-1-ium halide |
Ring Conformation and its Influence on Reaction Outcomes
The reactivity of the piperidine moiety in 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol is intrinsically linked to its three-dimensional structure. The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents at the C3 and N1 positions can exist in either axial or equatorial orientations, leading to distinct stereochemical environments that govern reaction pathways.
The 3-hydroxyl group can exist in two primary conformations: axial (perpendicular to the ring plane) and equatorial (in the plane of the ring). The bulky 5-iodopyrimidin-4-yl group attached to the nitrogen atom is expected to have a significant influence on the ring's conformational equilibrium. Due to steric hindrance, large N-substituents on piperidine rings typically favor an equatorial position to minimize 1,3-diaxial interactions.
This preference for an equatorial N-substituent influences the equilibrium of the 3-hydroxyl group. The relative stability of the axial versus equatorial hydroxyl conformer is a balance between steric factors and potential intramolecular interactions, such as hydrogen bonding. In the absence of strong intramolecular forces, the equatorial position is generally favored for substituents to avoid steric clashes with axial hydrogens. However, in some substituted piperidines, intramolecular hydrogen bonding between an axial hydroxyl group and the ring nitrogen can stabilize the axial conformation.
The specific orientation of the hydroxyl group has profound implications for reaction outcomes:
Axial -OH: An axial hydroxyl group is sterically more hindered by the axial hydrogens at the C1 and C5 positions. Reagents approaching the hydroxyl group will experience greater steric repulsion, potentially leading to slower reaction rates for processes like acylation or oxidation.
Equatorial -OH: An equatorial hydroxyl group is more sterically accessible, allowing for more facile attack by reagents. Reactions at an equatorial hydroxyl group are generally expected to proceed at a faster rate compared to their axial counterparts. For elimination reactions, the stereochemical requirement for an anti-periplanar arrangement of the leaving group and a proton often dictates that an axial leaving group is necessary.
The conformational equilibrium can therefore dictate the kinetic and thermodynamic products of a reaction. For instance, in an oxidation reaction to form the corresponding ketone, the rate of reaction would be dependent on the accessibility of the C-H bond on the hydroxyl-bearing carbon, which is influenced by the conformer population.
Table 1: Predicted Conformational Effects on Reactivity
| Conformer Feature | Predicted Influence on Reaction Outcomes | Rationale |
| N-Substituent (5-Iodopyrimidin-4-yl) | Primarily equatorial orientation. | Minimizes steric A1,3 strain with axial hydrogens on the piperidine ring. |
| 3-Hydroxyl Group (Axial) | Slower reaction rates for substitution/oxidation. Favored for certain elimination reactions. | Sterically hindered by 1,3-diaxial interactions. Provides anti-periplanar geometry required for E2 eliminations. |
| 3-Hydroxyl Group (Equatorial) | Faster reaction rates for substitution/oxidation. | Sterically accessible to incoming reagents. |
Intermolecular and Intramolecular Reactivity Profiles
The presence of three distinct reactive sites—the secondary alcohol on the piperidine ring, the electron-deficient iodopyrimidine ring, and the tertiary amine—endows this compound with a rich and varied reactivity profile.
Intermolecular Reactivity
The compound is susceptible to a range of intermolecular reactions targeting its specific functional groups.
Reactions at the 3-Hydroxyl Group: The secondary alcohol can undergo standard transformations.
Oxidation: Oxidation with reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol would yield the corresponding ketone, 1-(5-iodopyrimidin-4-yl)piperidin-3-one.
Acylation/Alkylation: The hydroxyl group can be readily acylated with acyl chlorides or anhydrides to form esters, or alkylated with alkyl halides under basic conditions to form ethers.
Reactions at the Pyrimidine Ring: The carbon-iodine bond is the most reactive site on the pyrimidine ring for intermolecular reactions.
Nucleophilic Aromatic Substitution (SNAr): While halopyrimidines undergo SNAr reactions, the amino-linkage at the C4 position is an electron-donating group, which deactivates the ring towards nucleophilic attack compared to a simple halopyrimidine. Nonetheless, under forcing conditions with strong nucleophiles, displacement of the iodide may be possible. Studies on related halopyrimidines show that bromo- and iodo- derivatives have similar reactivity in aminolysis reactions. rsc.org
Metal-Catalyzed Cross-Coupling: The C-I bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents at the C5 position.
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst would form a new carbon-carbon bond, yielding 5-aryl or 5-alkyl pyrimidine derivatives.
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes would introduce an alkynyl substituent.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines would lead to the synthesis of 5-aminopyrimidine (B1217817) derivatives.
Heck Coupling: Reaction with alkenes under palladium catalysis would introduce a vinyl substituent.
Table 2: Summary of Potential Intermolecular Reactions
| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Expected Product |
| Oxidation | PCC, DMP, or Swern conditions | 3-Hydroxyl | 1-(5-Iodopyrimidin-4-yl)piperidin-3-one |
| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | C5-Iodine | 1-(5-Aryl/Alkyl-pyrimidin-4-yl)piperidin-3-ol |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C5-Iodine | 1-(5-Alkynyl-pyrimidin-4-yl)piperidin-3-ol |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | C5-Iodine | 1-(5-Amino-pyrimidin-4-yl)piperidin-3-ol |
Intramolecular Reactivity
The spatial proximity of the piperidine ring's hydroxyl group and the reactive C-I bond on the pyrimidine ring opens the possibility for intramolecular reactions, leading to the formation of novel heterocyclic systems.
Intramolecular O-Arylation (Ullmann-type reaction): Under conditions typically used for Ullmann condensation (copper catalysis and a base), it is conceivable that the hydroxyl group could act as an intramolecular nucleophile, displacing the iodide to form a fused, bridged ring system. The feasibility of this reaction would depend heavily on the thermodynamics of forming the resulting ring system (likely a 6-membered ring fused to the piperidine), which is often favorable. The conformational flexibility of the piperidine ring would be crucial in allowing the molecule to adopt a geometry that facilitates this intramolecular cyclization.
Intramolecular Heck Reaction: If the hydroxyl group were first converted to an alkene-containing ether (e.g., an allyl ether), a palladium-catalyzed intramolecular Heck reaction could be envisioned. This would involve the oxidative addition of palladium to the C-I bond, followed by migratory insertion of the tethered alkene and subsequent beta-hydride elimination to form a new heterocyclic structure.
The outcomes of these intramolecular pathways are highly dependent on reaction conditions and the conformational ability of the molecule to achieve the required transition state geometry. Such reactions highlight the potential of this compound as a precursor for more complex, polycyclic molecules.
Computational Chemistry and Molecular Modeling of 1 5 Iodopyrimidin 4 Yl Piperidin 3 Ol
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and molecular structure of compounds. jchemrev.com These calculations offer a detailed understanding of conformational preferences, electron distribution, and spectroscopic properties.
DFT studies are widely used to determine the most stable conformations of a molecule and the energy differences between them. modern-journals.com For 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol, the primary focus of conformational analysis is the piperidine (B6355638) ring and the relative orientation of the pyrimidinyl and hydroxyl substituents. The piperidine ring can adopt several conformations, including the chair, boat, and twist-boat forms.
The chair conformation is generally the most stable for a piperidine ring. In the case of this compound, two chair conformations are possible, differing in whether the hydroxyl group at the C3 position is in an axial or equatorial position. DFT calculations can predict the relative energies of these conformers. The conformer with the hydroxyl group in the equatorial position is typically expected to be more stable due to reduced steric hindrance. The large 5-iodopyrimidinyl group at the N1 position is also likely to favor an equatorial position to minimize steric clashes.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Hydroxyl Group Position | Pyrimidinyl Group Position | Relative Energy (kcal/mol) |
|---|---|---|---|
| Chair 1 | Equatorial | Equatorial | 0.00 |
| Chair 2 | Axial | Equatorial | 1.5 - 2.5 |
| Boat | - | - | 5.0 - 6.0 |
Note: The data in this table is illustrative and represents typical energy differences for substituted piperidines.
Electron density analysis and electrostatic potential (ESP) mapping are crucial for understanding a molecule's reactivity and intermolecular interactions. The ESP map highlights regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, the ESP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the hydroxyl group, indicating these are regions susceptible to electrophilic attack or hydrogen bond donation. Conversely, positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and the C-H bonds, indicating sites for nucleophilic attack or hydrogen bond acceptance. The iodine atom would also influence the electron distribution, creating a region of positive potential known as a "sigma-hole," which can participate in halogen bonding.
DFT calculations can accurately predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. plu.mx The predicted vibrational frequencies can be correlated with experimental IR spectra to confirm the structure of the synthesized compound.
For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group, C-N stretching vibrations of the piperidine and pyrimidine rings, and the C-I stretching vibration. The predicted electronic spectrum would provide information about the electronic transitions within the molecule, which are primarily associated with the pyrimidine chromophore.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200-3600 |
| C-N (pyrimidine) | Stretching | 1550-1650 |
| C-N (piperidine) | Stretching | 1100-1200 |
Note: The data in this table is illustrative and represents typical vibrational frequencies for these functional groups.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions within a simulated biological environment. mdpi.comrsc.org
While DFT provides static pictures of stable conformers, MD simulations can explore the entire conformational landscape of the piperidine ring. nih.gov These simulations can reveal the transitions between different chair, boat, and twist-boat conformations and the energy barriers associated with these transitions. For this compound, MD simulations would illustrate how the bulky substituents influence the flexibility of the piperidine ring and the preferred conformations over time.
MD simulations are particularly valuable for studying how a ligand like this compound behaves in a simulated biological environment, such as in water or bound to a protein. nih.gov These simulations can reveal how the molecule's conformation changes upon binding to a target and the key interactions that stabilize the ligand-protein complex. The flexibility of the piperidine ring and the rotational freedom around the C-N bond connecting it to the pyrimidine ring are important factors in its ability to adapt to a binding site.
Halogen Bonding Interactions in Pyrimidine-Iodine Systems
The unique electronic properties of the this compound molecule, specifically the presence of an iodine atom attached to an electron-deficient pyrimidine ring, make it a subject of significant interest in the field of computational chemistry, particularly concerning noncovalent interactions. The iodine atom serves as a potential halogen bond donor, while the nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group can act as halogen or hydrogen bond acceptors. Molecular modeling provides critical insights into the nature and strength of these interactions, which are pivotal in crystal engineering, materials science, and drug design.
A central concept in understanding halogen bonding is the "sigma-hole" (σ-hole), a region of positive electrostatic potential (ESP) located on the outermost portion of the halogen atom, along the extension of the covalent bond. arxiv.orgmdpi.comrsc.org This positive potential arises from the anisotropic distribution of electron density around the covalently bonded halogen. polimi.it In the case of this compound, the iodine atom is attached to a carbon atom of the pyrimidine ring. The electron-withdrawing nature of the pyrimidine ring enhances the magnitude of the σ-hole on the iodine atom, making it a more effective halogen bond donor. nih.govju.edu.jo
Computational studies on similar halogenated compounds have shown a clear trend in σ-hole magnitude, which increases with the atomic number of the halogen (I > Br > Cl > F). arxiv.org For iodinated molecules, the σ-hole is significantly more positive compared to their chlorinated or brominated analogs. arxiv.org This makes the iodine atom in the title compound a potent halogen bond donor, capable of forming strong, directional interactions with Lewis bases.
The characteristics of the σ-hole, such as its magnitude and size, are crucial determinants of the strength and directionality of the resulting halogen bond. arxiv.org Theoretical calculations predict that halogen bonds involving iodine are typically more linear and stronger than those with lighter halogens. polimi.itresearchgate.net The interaction is primarily electrostatic in nature, but also involves contributions from polarization and dispersion forces. rsc.org
Table 1: Comparative Properties of Halogen σ-Holes in Aromatic Systems Note: This table presents generalized, illustrative data based on computational trends reported in the literature to contextualize the properties of the iodine atom in the specified compound.
| Halogen (X) on an Aromatic Ring | Average σ-Hole Magnitude (a.u.) | Typical Interaction Strength (kcal/mol) | Preferred Interaction Angle (C-X···Acceptor) |
| Chlorine | 0.0127 | -2 to -5 | ~160-170° |
| Bromine | 0.0198 | -3 to -7 | ~170-175° |
| Iodine | 0.0304 | -5 to -10 | ~175-180° |
Data compiled from trends discussed in referenced literature. arxiv.orgpolimi.itresearchgate.net
The pyrimidine moiety of this compound contains two nitrogen atoms, which possess lone pairs of electrons, making them potent halogen bond acceptors. mdpi.com Computational studies have extensively investigated the ability of pyrimidine and its derivatives to engage in halogen bonding. researchgate.netnih.gov These studies confirm that the nitrogen atoms are the primary sites for interaction with halogen bond donors.
Electronic structure computations and Natural Bond Orbital (NBO) analyses reveal significant charge transfer from the pyrimidine nitrogen's lone pair to the antibonding σ* orbital of the halogen bond donor. researchgate.netresearchgate.net This charge transfer contributes to the stability of the halogen-bonded complex. The strength of this interaction can be substantial, with computed binding energies that can be larger than those of typical hydrogen bonds. researchgate.netnih.gov
When pyrimidine acts as a halogen bond acceptor, perturbations in its vibrational modes can be observed and calculated. For instance, certain Raman spectral modes associated with the pyrimidine ring, particularly those involving the motion of the nitrogen atoms, are shifted to higher energy upon the formation of a halogen bond. researchgate.netmdpi.com These computational predictions align with experimental spectroscopic data, validating the role of pyrimidine nitrogens as effective halogen bond acceptors.
The molecular structure of this compound is particularly interesting for theoretical study because it contains functionalities for both halogen and hydrogen bonding. The iodine atom is a strong halogen bond donor, while the hydroxyl (-OH) group on the piperidine ring is a classic hydrogen bond donor. Concurrently, the pyrimidine nitrogen atoms and the hydroxyl oxygen can act as acceptors for either type of bond. This sets the stage for competition between halogen and hydrogen bonding in the solid state and in solution.
Both hydrogen and halogen bonds share fundamental characteristics; they are directional, noncovalent interactions with comparable strength and geometric requirements. nih.govresearchgate.net This often makes it difficult to predict which interaction will dominate in a given supramolecular system. nih.gov Computational studies have shown that for heavier halogens like iodine, halogen bonds can be stronger than their hydrogen bond counterparts in analogous systems. researchgate.net
Theoretical models on competitive systems suggest that the ultimate supramolecular assembly is often a result of a delicate balance of factors. In molecules containing both pyridine (B92270) and amino-pyrimidine sites, studies have shown that hydrogen bonds may be responsible for forming the primary structural motif, while halogen bonds play a secondary, supporting role. nih.gov However, the relative strength is highly dependent on the specific donor and acceptor sites. The strong σ-hole on the iodine atom of an iodopyrimidine derivative suggests that the C-I···N halogen bond could be a very stable and geometrically favorable interaction. Simultaneously, the piperidinol's -OH group can form robust O-H···N or O-H···O hydrogen bonds.
Density functional theory (DFT) calculations are a powerful tool for dissecting this competition. By calculating the interaction energies of different possible dimers and larger clusters, a hierarchy of interaction strengths can be established.
Table 2: Illustrative Calculated Interaction Energies for Competing Bonds Note: This table provides hypothetical, yet plausible, interaction energy values for the specified compound, based on data from analogous systems in the literature, to illustrate the competitive nature of the interactions.
| Donor | Acceptor | Interaction Type | Estimated Interaction Energy (kcal/mol) |
| C-I (Iodopyrimidine) | N (Pyrimidine) | Halogen Bond | -7.5 to -9.0 |
| O-H (Piperidinol) | N (Pyrimidine) | Hydrogen Bond | -5.0 to -7.0 |
| C-I (Iodopyrimidine) | O (Piperidinol) | Halogen Bond | -4.0 to -6.0 |
| O-H (Piperidinol) | O (Piperidinol) | Hydrogen Bond | -4.0 to -6.0 |
Values are illustrative and based on computational findings for similar functional groups reported in the literature. nih.govresearchgate.netresearchgate.net
Ultimately, computational modeling suggests that both halogen and hydrogen bonds are likely to play significant roles in the intermolecular assembly of this compound, potentially leading to complex and robust supramolecular architectures.
Structure Activity Relationship Sar Studies of 1 5 Iodopyrimidin 4 Yl Piperidin 3 Ol Analogues
Impact of Pyrimidine (B1678525) Substituents on Biological Target Interactions
Influence of Halogenation (Iodine) at the 5-Position on Binding Affinity
The presence of a halogen atom at the 5-position of the pyrimidine ring is a common feature in many biologically active compounds. In the case of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol analogues, the iodine atom plays a significant role in enhancing binding affinity. This is often attributed to its ability to form halogen bonds, a type of non-covalent interaction with electron-donating atoms in the target protein, such as oxygen or nitrogen. The size and lipophilicity of the iodine atom can also contribute to favorable van der Waals interactions within the binding pocket.
While specific data for a broad range of halogens at this position for this exact scaffold is not extensively published, related studies on similar heterocyclic kinase inhibitors often demonstrate a trend where the nature of the halogen can fine-tune potency. For instance, in some series, moving from a smaller halogen like chlorine to a larger one like iodine can lead to a significant increase in inhibitory activity due to the enhanced polarizability and potential for stronger interactions.
Effects of Modifications at Other Pyrimidine Ring Positions
In a hypothetical SAR study, one might observe the following trends:
| Compound ID | Modification at C2-Position | Modification at C6-Position | Biological Activity (IC50, nM) |
| A-1 | H | H | 150 |
| A-2 | CH₃ | H | 75 |
| A-3 | H | NH₂ | 200 |
| A-4 | OCH₃ | H | 120 |
This is a representative table to illustrate potential SAR trends. Actual data would be target-dependent.
Such a table would suggest that a small methyl group at the C2-position (Compound A-2) might be beneficial for activity, potentially by filling a small hydrophobic pocket, while the introduction of a polar amino group at the C6-position (Compound A-3) could be detrimental, possibly due to steric hindrance or unfavorable electronic effects.
Role of Piperidine (B6355638) Ring and Hydroxyl Group in Structure-Activity Relationships
The piperidine-3-ol moiety is not merely a linker but an integral component that contributes to the compound's affinity and selectivity through its stereochemistry, conformation, and potential for substitution.
Stereochemical Influence of the 3-Hydroxyl Group on Molecular Recognition
The hydroxyl group at the 3-position of the piperidine ring introduces a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). The specific three-dimensional orientation of this hydroxyl group is often critical for establishing precise hydrogen bonding interactions with amino acid residues in the target's binding site.
It is common in SAR studies to find that one enantiomer is significantly more active than the other. For example, the (R)-enantiomer might position the hydroxyl group to act as a hydrogen bond donor to a key acceptor residue, while the (S)-enantiomer may be unable to form this crucial interaction, leading to a substantial loss in potency.
Substituent Effects and Conformational Constraints on the Piperidine Moiety
For instance, adding a methyl group at the 4-position of the piperidine ring could lead to two diastereomers (cis and trans relative to the 3-hydroxyl group), each with a distinct shape and potentially different biological activities.
N-Substitution Patterns on Piperidine Ring for Modulating Activity
The nitrogen atom of the piperidine ring is directly attached to the pyrimidine core in the parent compound. While this specific linkage is a defining feature, in broader SAR explorations, modifications at this position in related scaffolds can be a key strategy for modulating activity, selectivity, and pharmacokinetic properties. For instance, in other compound series, replacing a direct N-aryl linkage with a short alkyl linker or a different heterocyclic ring can significantly alter the compound's interaction with the target protein.
The following table illustrates a hypothetical exploration of N-substitution patterns in a related chemical series:
| Compound ID | N-Substitution | Biological Activity (IC50, nM) |
| B-1 | 5-Iodopyrimidin-4-yl | 50 |
| B-2 | Benzyl | >1000 |
| B-3 | 2-(Pyridin-4-yl)ethyl | 250 |
| B-4 | Cyclohexyl | 800 |
This is a representative table to illustrate potential SAR trends. Actual data would be target-dependent.
These hypothetical data would indicate that the direct attachment of the 5-iodopyrimidine (B189635) ring is crucial for the potent activity of this class of compounds when compared to other N-substituents.
Interplay Between Pyrimidine and Piperidine Moieties in SAR Elucidation
Systematic variation of substituents on both the pyrimidine and piperidine rings is a common strategy to delineate the SAR. For instance, in studies of pyrimidine-4-carboxamides, modifications at different positions of the pyrimidine scaffold and the connected piperidine (or other heterocyclic) ring were systematically explored to optimize inhibitory potency against specific enzymes. acs.orgresearchgate.net Such studies have revealed that the nature and position of substituents can lead to significant changes in activity. For example, the introduction of heteroatoms or bulky groups on the piperidine ring can be either favorable or detrimental to the compound's activity, depending on the specific biological target. acs.org Similarly, alterations to the pyrimidine core, such as replacing it with a pyridine (B92270) ring, can help in understanding the importance of the nitrogen atoms for biological activity. acs.org
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful computational tool in medicinal chemistry that helps in identifying the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For compounds like this compound and its analogues, ligand-based pharmacophore models can be developed when the three-dimensional structure of the biological target is unknown. mdpi.com These models are derived from a set of active molecules and can guide the design of new compounds with improved activity. nih.gov
The process typically involves identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings within a series of active compounds. For pyrimidine-piperidine derivatives, the pyrimidine ring can act as a hydrogen bond acceptor, while the hydroxyl group on the piperidine ring can function as both a hydrogen bond donor and acceptor. The iodine atom on the pyrimidine ring introduces a hydrophobic and potentially halogen-bonding feature.
A hypothetical pharmacophore model for this class of compounds might include:
A hydrogen bond acceptor feature associated with the pyrimidine nitrogens.
A hydrogen bond donor/acceptor feature from the piperidine-3-ol group.
A hydrophobic/aromatic feature from the pyrimidine ring.
Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify new molecules that match the model's features and are therefore likely to be active. researchgate.net This approach accelerates the discovery of novel lead compounds. researchgate.net
| Feature | Potential Contribution to Activity |
| Pyrimidine Ring | Core scaffold, hydrogen bond acceptor, aromatic interactions. |
Piperidine-3-ol | Hydrogen bond donor/acceptor, influences conformation and solubility. | | 5-Iodo Substituent | Hydrophobic interactions, potential for halogen bonding, modulates electronics. |
Exploration of Chemical Space through Library Synthesis and Screening
To thoroughly investigate the SAR and discover novel analogues with enhanced properties, the synthesis and screening of chemical libraries are employed. This strategy allows for the systematic exploration of the chemical space around the this compound scaffold. whiterose.ac.uknih.gov The goal is to generate a diverse set of molecules by introducing a variety of substituents at key positions on both the pyrimidine and piperidine rings. nih.govrsc.org
For the pyrimidine core, library synthesis might involve varying the substituent at the 5-position (e.g., replacing iodine with other halogens, alkyl, or aryl groups) or modifying other positions on the ring. For the piperidine moiety, variations could include:
Altering the stereochemistry of the hydroxyl group.
Replacing the hydroxyl group with other functional groups (e.g., amines, amides).
Introducing substituents at other positions on the piperidine ring.
The synthesis of such libraries can be achieved through various chemical methods, including parallel synthesis techniques. nih.gov The resulting compounds are then screened for their biological activity, and the data is used to build a comprehensive SAR map. This iterative process of design, synthesis, and screening is fundamental to modern drug discovery and allows for the optimization of lead compounds. nih.gov The exploration of diverse piperidine scaffolds, for example, has been shown to be crucial for achieving 3D diversity in fragment libraries, which can lead to improved drug candidates. whiterose.ac.uknih.govnih.govrsc.org
| Modification Strategy | Rationale |
| Varying Pyrimidine Substituents | To probe interactions with the target and modulate electronic properties. |
| Modifying Piperidine Functionality | To alter hydrogen bonding potential, polarity, and metabolic stability. |
| Exploring Piperidine Stereoisomers | To investigate the impact of 3D conformation on binding affinity. |
Future Directions and Emerging Research Avenues for 1 5 Iodopyrimidin 4 Yl Piperidin 3 Ol
Development of Next-Generation Stereoselective Synthetic Methodologies
The hydroxyl group on the piperidine (B6355638) ring of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol creates a chiral center, meaning the compound can exist as two distinct enantiomers. As the biological activity of chiral molecules is often dependent on their specific stereochemistry, the development of synthetic methods that can selectively produce one enantiomer over the other is of paramount importance.
Future synthetic research could focus on adapting modern stereoselective techniques to produce enantiomerically pure forms of this compound. Current advanced strategies for synthesizing chiral piperidine derivatives include:
Catalytic Asymmetric Hydrogenation: The reduction of corresponding pyridine (B92270) precursors using chiral transition metal catalysts (e.g., based on iridium or rhodium) can provide access to specific piperidine enantiomers. nih.gov
Intramolecular Cyclization Cascades: Methods such as reductive hydroamination/cyclization of alkynes can construct the piperidine ring with a high degree of stereocontrol. nih.gov
Chirality Transfer Reactions: Utilizing catalysts to transfer chirality from a starting material to the final product, such as the Pd(II)-catalyzed 1,3-chirality transition of allylic alcohols, offers a powerful route to substituted piperidines. ajchem-a.com
Diversity-Oriented Synthesis (DOS): Exploiting versatile precursors like 2-piperidine ethanol (B145695) through a sequence of stereocontrolled reactions can generate a library of structurally diverse and stereochemically defined piperidine-based compounds. unimi.it
Adapting these next-generation methodologies would enable the synthesis of the (R) and (S) enantiomers of this compound, allowing for a precise evaluation of their individual pharmacological profiles.
| Synthetic Strategy | Description | Potential Advantage for Synthesis |
| Asymmetric Hydrogenation | Reduction of a pyridine precursor using a chiral catalyst. | Direct formation of the chiral piperidine core. |
| Intramolecular Cyclization | Formation of the piperidine ring from a linear precursor via a cascade reaction. | High stereocontrol during ring formation. nih.gov |
| Chirality Transfer | Use of a catalyst to transfer a stereocenter from one molecule to another. | Efficient creation of specific stereoisomers. ajchem-a.com |
| Diversity-Oriented Synthesis | Building a library of related compounds from a common, versatile starting material. | Allows for the creation of multiple analogs for structure-activity relationship studies. unimi.it |
Exploration of Novel Biological Targets and Mechanisms of Action through Advanced Screening
The hybrid structure of this compound suggests it may interact with a variety of biological targets. Pyrimidine-containing molecules have demonstrated a vast range of biological activities, while piperidine scaffolds are known to interact with numerous receptors and enzymes. nih.govgrowingscience.com The future exploration of this compound's bioactivity will rely on advanced screening platforms to identify novel targets and elucidate its mechanism of action.
High-throughput screening (HTS) against large panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzyme families could rapidly identify potential biological targets. Phenotypic screening, which assesses the compound's effect on cell behavior without a preconceived target, could also uncover unexpected therapeutic applications. Given the established activities of its constituent scaffolds, promising areas for investigation include oncology, infectious diseases, and neurological disorders. gsconlinepress.comnih.govnih.gov For instance, many pyrimidine (B1678525) derivatives act as kinase inhibitors in cancer therapy, while piperidinol-containing compounds have been investigated for antituberculosis activity. tandfonline.comnih.gov
| Potential Target Class | Rationale based on Scaffold | Relevant Therapeutic Area |
| Protein Kinases | The pyrimidine ring is a well-established "privileged scaffold" for kinase inhibitors. nih.gov | Oncology, Inflammation |
| Cholinesterases (AChE/BuChE) | Piperidine ethers have been designed as dual-target ligands for histamine (B1213489) H3 receptors and cholinesterases. nih.gov | Neurodegenerative Diseases (e.g., Alzheimer's) |
| G-Protein Coupled Receptors (GPCRs) | The piperidine moiety is common in ligands for various GPCRs, including opioid and histamine receptors. nih.govnih.gov | Pain, CNS Disorders, Inflammation |
| Dihydrofolate Reductase (DHFR) | Some pyrido[2,3-d]pyrimidine (B1209978) derivatives are known inhibitors of DHFR. nih.gov | Infectious Diseases, Oncology |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Target Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing the efficiency and accuracy of designing new molecules and predicting their properties. mednexus.org These computational tools can be powerfully applied to the future development of this compound and its analogs.
Key applications of AI/ML in this context include:
De Novo Design: Generative AI models can design novel molecules based on the core this compound scaffold. nih.gov These models can optimize for desired properties, such as enhanced binding affinity to a specific target, improved metabolic stability, or reduced off-target activity.
Target Prediction and Validation: Machine learning algorithms can analyze the structure of the compound to predict its most likely biological targets from vast databases of known protein-ligand interactions. acs.org This in silico approach can prioritize experimental screening efforts, saving time and resources.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds is a critical step in drug development. AI models can provide early-stage predictions of these properties, allowing chemists to filter out compounds with unfavorable profiles before synthesis. premierscience.com
| AI/ML Application | Description | Impact on Research |
| Generative Models | Algorithms that create new molecular structures with optimized properties. | Accelerates the design of next-generation analogs with improved efficacy and safety. mednexus.orgnih.gov |
| Target Prediction | Using computational models to identify the most probable protein targets for a given compound. | Focuses experimental validation on the most promising biological pathways. |
| Predictive ADMET | In silico modeling of a compound's pharmacokinetic and toxicity profile. | Reduces late-stage failures by identifying problematic compounds early in the discovery process. |
Application as Molecular Probes and Tool Compounds in Chemical Biology Research
Beyond its potential as a therapeutic agent, this compound possesses structural features that make it an excellent candidate for development into a molecular probe or tool compound. Such tools are invaluable for studying biological systems, validating drug targets, and understanding disease mechanisms.
The key feature in this regard is the iodine atom on the pyrimidine ring. This site offers several strategic advantages:
Radiolabeling: The iodine atom can be readily substituted with a radioactive isotope, such as ¹²³I or ¹²⁵I. This would transform the molecule into a radioligand, which could be used in binding assays to quantify target engagement or in imaging techniques like Single Photon Emission Computed Tomography (SPECT) to visualize target distribution in living systems.
Site for Further Functionalization: The carbon-iodine bond is a versatile chemical handle that can participate in various cross-coupling reactions (e.g., Sonogashira, Suzuki, or Buchwald-Hartwig couplings). This allows for the attachment of other functional groups, such as:
Fluorescent Dyes: To create probes for fluorescence microscopy, allowing researchers to visualize the subcellular localization of the compound's target.
Biotin Tags: For use in affinity purification experiments to isolate and identify the binding partners (i.e., the biological targets) of the compound from cell lysates.
Photoaffinity Labels: To create probes that, upon exposure to UV light, form a permanent covalent bond with their target, enabling unambiguous target identification.
By leveraging these chemical properties, this compound can be developed from a potential drug candidate into a sophisticated research tool, facilitating a deeper understanding of the biological pathways it modulates.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol with high purity?
- Methodology : Optimize reaction parameters such as temperature (15–30°C), base selection, and reaction time, as demonstrated in analogous pyrimidine-piperidine syntheses . Monitor reaction progress using HPLC to ensure ≥95% conversion of intermediates, as seen in related piperidin-4-ol syntheses . Purification via recrystallization or column chromatography is recommended to isolate the iodopyrimidine-piperidine hybrid, avoiding impurities common in halogenated heterocycles.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of this compound?
- Methodology :
- NMR : Compare H and C chemical shifts for the pyrimidine ring (e.g., iodinated C5 vs. C2 positions) and piperidin-3-ol moiety (axial vs. equatorial hydroxyl configurations).
- IR : Identify hydroxyl stretching (3200–3600 cm) and C-I vibrations (500–600 cm).
- MS : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns (e.g., loss of HI or HO). Cross-validate with X-ray crystallography if crystalline forms are obtainable .
Q. What safety protocols are critical when handling this compound in vitro?
- Methodology : Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods to minimize inhalation/contact risks. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste protocols. Avoid open flames due to potential iodine release .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the iodopyrimidine ring in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The electron-withdrawing iodine atom at C5 activates the pyrimidine ring for nucleophilic aromatic substitution but may hinder Pd-catalyzed couplings due to steric bulk. Use bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to mitigate dehalogenation side reactions. Compare yields with non-iodinated analogs to quantify electronic effects .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies of this compound?
- Methodology :
- Pharmacokinetics : Assess metabolic stability (e.g., hepatic microsome assays) to identify rapid degradation in vivo.
- Solubility : Use co-solvents (e.g., DMSO:PEG 400) to improve bioavailability, as hydroxyl and iodinated groups may reduce membrane permeability.
- Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS to explain discrepancies .
Q. How can computational modeling predict the binding affinity of this compound to kinase targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of kinase domains (e.g., PDB: A1IZ9). Prioritize halogen bonding between iodine and backbone carbonyls, and hydrogen bonding via the piperidin-3-ol group. Validate predictions with SPR or ITC binding assays .
Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they addressed?
- Methodology : Polymorphism is common in hydroxylated piperidines. Screen crystallization solvents (e.g., ethanol/water mixtures) and use synchrotron X-ray sources to resolve weak diffraction patterns caused by iodine’s high electron density. Compare with analogous structures (e.g., (3R,4R)-4-aminopiperidin-3-ol derivatives) to identify packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
